1-BOC-Indazole-5-boronic acid chemical properties
1-BOC-Indazole-5-boronic acid chemical properties
An In-Depth Technical Guide to 1-BOC-Indazole-5-boronic Acid Pinacol Ester: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling
Executive Summary
This technical guide provides a comprehensive overview of 1-BOC-Indazole-5-boronic acid and its more stable, synthetically versatile pinacol ester derivative. The indazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics. This guide details the physicochemical properties, safety, handling, and synthesis of the title compound. A significant focus is placed on its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, including a detailed mechanistic explanation and a robust, step-by-step experimental protocol. This document is intended for researchers, chemists, and drug development professionals who utilize advanced building blocks for the synthesis of complex organic molecules.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole ring system is a bioisostere of indole and is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to multiple biological targets with high affinity, leading to a wide range of pharmacological activities.[1] Indazole-containing compounds have been successfully developed as potent agents for various therapeutic areas, including oncology, inflammation, and neurodegenerative disorders.[1]
Functionalization at the C-5 position of the indazole core is a common strategy for modulating biological activity and pharmacokinetic properties. The introduction of a boronic acid or its ester at this position creates a versatile synthetic handle, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl halides through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This makes 1-BOC-Indazole-5-boronic acid and its derivatives indispensable tools for constructing molecular libraries for drug discovery.
Physicochemical Properties, Stability, and Handling
A critical consideration for synthetic chemists is the distinction between the free boronic acid and its corresponding pinacol ester. While the free boronic acid is the reactive species in some contexts, it is prone to dehydration, forming cyclic boroxine anhydrides, which can complicate stoichiometry and reactivity. The pinacol ester, tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate , offers significantly enhanced stability, is typically a crystalline solid, and is easier to purify and handle, making it the preferred reagent for most applications.[3][4] The pinacol ester readily participates in Suzuki-Miyaura coupling under standard basic conditions.[5]
Table 1: Core Chemical Properties
| Property | 1-BOC-Indazole-5-boronic acid pinacol ester |
| Synonyms | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate[6] |
| Appearance | Beige to brown powder or solid[7] |
| Molecular Formula | C₁₈H₂₅BN₂O₄[6] |
| Molecular Weight | 344.21 g/mol [6] |
| Purity | Typically ≥95% |
| Storage | Store at 0-8 °C under an inert atmosphere[7] |
Stability and Storage: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, preferably under an inert atmosphere like argon to prevent hydrolysis.[8] It is incompatible with strong oxidizing agents.
Safety and Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust. The compound may cause skin, eye, and respiratory irritation.
Synthesis and Spectroscopic Characterization
The most common and efficient route to 1-BOC-Indazole-5-boronic acid pinacol ester begins with commercially available 5-bromo-1H-indazole. The synthesis involves two key steps: N-protection followed by palladium-catalyzed borylation.
Diagram 1: Synthetic Workflow
Caption: Typical synthesis of 1-BOC-Indazole-5-boronic acid pinacol ester.
Experimental Protocol: Synthesis via Miyaura Borylation
This protocol describes the conversion of N-protected 5-bromoindazole to the desired boronic ester.
-
N-Protection:
-
To a solution of 5-bromo-1H-indazole in a suitable solvent (e.g., THF or CH₂Cl₂), add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Perform an aqueous work-up and purify the resulting 1-BOC-5-bromo-1H-indazole by column chromatography or recrystallization.
-
-
Miyaura Borylation:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 1-BOC-5-bromo-1H-indazole, bis(pinacolato)diboron (B₂pin₂), and potassium acetate (KOAc).
-
Add a degassed solvent, such as 1,4-dioxane.
-
Add the palladium catalyst, typically [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture, filter it through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by silica gel chromatography to yield 1-BOC-Indazole-5-boronic acid pinacol ester as a solid.
-
Spectroscopic Characterization
While a specific spectrum is best obtained experimentally, the following are expected NMR signals for 1-BOC-Indazole-5-boronic acid pinacol ester:
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¹H NMR: Signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the indazole protons, a singlet at ~1.6 ppm for the nine protons of the BOC group, and a singlet at ~1.3 ppm for the twelve protons of the pinacol group.
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¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the BOC group (~150 ppm), the quaternary carbon of the BOC group (~85 ppm), the methyl carbons of the BOC group (~28 ppm), the quaternary carbons of the pinacol group (~84 ppm), and the methyl carbons of the pinacol group (~25 ppm). The carbon atom directly attached to the boron can sometimes be difficult to observe due to quadrupolar relaxation.[9]
-
¹¹B NMR: A single, broad resonance is expected in the range of δ 20-30 ppm, characteristic of a tetracoordinate boronate ester.[9][10][11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this reagent is in the Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond between the indazole C-5 position and an aryl or heteroaryl halide or triflate.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Mechanism Causality: The reaction proceeds via three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R¹-X).
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is crucial and is facilitated by a base. The base activates the boronic ester, making the boron center more electron-rich and enhancing the nucleophilicity of the organic group, thereby promoting its transfer to the electrophilic palladium center.[2][12]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Protocol Deep Dive: A Representative Suzuki-Miyaura Coupling
Objective: To synthesize 1-BOC-5-(4-methylphenyl)-1H-indazole by coupling 1-BOC-Indazole-5-boronic acid pinacol ester with 4-bromotoluene.
Materials:
| Reagent/Material | Amount | Moles (equiv) |
| 1-BOC-Indazole-5-boronic acid pinacol ester | 344 mg | 1.0 mmol (1.0) |
| 4-Bromotoluene | 171 mg | 1.0 mmol (1.0) |
| Pd(dppf)Cl₂ | 41 mg | 0.05 mmol (0.05) |
| Potassium Carbonate (K₂CO₃) | 414 mg | 3.0 mmol (3.0) |
| 1,4-Dioxane | 8 mL | - |
| Water | 2 mL | - |
Step-by-Step Methodology:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-BOC-Indazole-5-boronic acid pinacol ester (1.0 equiv), 4-bromotoluene (1.0 equiv), and potassium carbonate (3.0 equiv).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Catalyst Addition: Add the catalyst, Pd(dppf)Cl₂ (0.05 equiv), to the stirring mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to obtain the pure product.
Causality Behind Experimental Choices (E-E-A-T):
-
Catalyst (Pd(dppf)Cl₂): The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is an electron-rich, bulky phosphine with a large "bite angle". This combination promotes the reductive elimination step (the product-forming step) and can help suppress side reactions, making it a robust and reliable choice for coupling heteroaromatic substrates.[13]
-
Base (K₂CO₃): A base is essential for the transmetalation step. It is believed to form a more nucleophilic "ate" complex with the boron atom, which facilitates the transfer of the indazole moiety to the palladium center.[2][12] An aqueous solution of an inorganic base like K₂CO₃ is effective and common.
-
Solvent (Dioxane/Water): A biphasic solvent system is often ideal. Dioxane or DME solubilizes the organic starting materials and intermediates, while water solubilizes the inorganic base, allowing them to interact efficiently at the phase interface.
Applications in Medicinal Chemistry
The true value of 1-BOC-Indazole-5-boronic acid pinacol ester is demonstrated by its application in the synthesis of biologically active molecules. The resulting 5-aryl indazole core is a key pharmacophore in numerous kinase inhibitors.
Diagram 3: Application in Kinase Inhibitor Synthesis
Caption: Synthetic pathway from the building block to kinase inhibitors.
This building block has been instrumental in preparing compounds targeting a range of kinases, including:
-
Tpl2 Kinase Inhibitors: Used in the synthesis of thieno[3,2-d]pyrimidines.[9][14]
-
mTOR Inhibitors: Employed in creating pyridinyl benzonaphthyridinones for cancer treatment.[9][14]
-
α7 Neuronal Nicotinic Receptor Affectors: Utilized for preparing diazabicycloheptanes.[9][14]
Conclusion
1-BOC-Indazole-5-boronic acid pinacol ester is a high-value, versatile, and robust building block for modern organic synthesis. Its enhanced stability over the free boronic acid makes it an ideal reagent for laboratory and process chemistry. Its primary utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway to 5-substituted indazoles, a core scaffold in a multitude of clinically relevant molecules. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, empowers researchers to leverage this powerful tool in the ongoing quest for novel therapeutics.
References
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Corminboeuf, O. (2021). Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction. Organometallics. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Wikipedia. (2024). Suzuki reaction. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
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Thomas, S. et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
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Smith, A. M. et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]
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Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]
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Kumar, A. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
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Wagner, F. F. et al. (2012). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. European Journal of Organic Chemistry. Available at: [Link]
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Zhang, Y. et al. (2015). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Available at: [Link]
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Gonzalez, A. M. et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products. Available at: [Link]
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